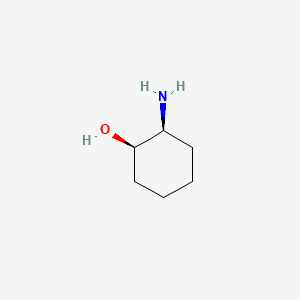

(1R,2S)-2-aminocyclohexanol

説明

Significance of Chiral Aminocyclohexanols in Modern Organic Synthesis

Chiral aminocyclohexanols, as a class of compounds, are pivotal in asymmetric synthesis. This branch of chemistry is dedicated to the selective production of one enantiomer of a chiral molecule over its mirror image. The ability to control stereochemistry is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. lookchem.com Chiral aminocyclohexanols serve as valuable chiral auxiliaries and ligands in a variety of chemical transformations, guiding the stereochemical outcome of reactions to yield enantiomerically pure products. lookchem.comacs.org Their utility also extends to the synthesis of fine chemicals and agrochemicals. lookchem.com

Distinct Stereochemical Features and Their Research Implications

The stereoisomers of 2-aminocyclohexanol (B3021766), which include four distinct configurations, each possess unique chemical and biological properties. smolecule.comnih.gov This diversity underscores the critical role of stereochemical control in synthetic and pharmaceutical applications. smolecule.com

(1R,2S) Configuration and its Impact on Reactivity and Selectivity

The (1R,2S) configuration of 2-aminocyclohexanol is a cis isomer, meaning the amino and hydroxyl groups are situated on the same side of the cyclohexane (B81311) ring. smolecule.comevitachem.com This specific spatial arrangement allows for the formation of a strong intramolecular hydrogen bond between the two functional groups. smolecule.com This internal hydrogen bonding has a profound impact on the compound's reactivity. For instance, in reactions with smaller alkylating agents, it favors the formation of N-monoalkylated products over N,N-dialkylated ones. smolecule.com This selectivity is a valuable asset in synthetic chemistry, where precise control over the degree of substitution is often required. smolecule.com

Comparison with (1R,2R)-, (1S,2S)-, and (1S,2R)-Isomers in Academic Contexts

A comparative analysis of the 2-aminocyclohexanol stereoisomers reveals significant differences in their chemical behavior and biological interactions. The trans isomers, (1R,2R) and (1S,2R), lack the intramolecular hydrogen bonding characteristic of the cis isomers. smolecule.com This leads to different reactivity patterns and physical properties. For example, the trans isomer exhibits different N-alkylation behavior compared to the cis isomer. evitachem.com The other cis isomer, (1S,2R), is the enantiomer of (1R,2S)-2-aminocyclohexanol. smolecule.com While they share many physical properties, their interaction with other chiral molecules, such as enzymes, can be vastly different.

| Stereoisomer | Configuration | Key Characteristics |

| This compound | cis | Strong intramolecular H-bonding; favors N-monoalkylation. smolecule.com |

| (1S,2R)-2-Aminocyclohexanol | cis | Enantiomer of (1R,2S), exhibits opposite stereochemical interactions. smolecule.com |

| (1R,2R)-2-Aminocyclohexanol | trans | No intramolecular H-bonding, leading to different reactivity. smolecule.comcymitquimica.com |

| (1S,2S)-2-Aminocyclohexanol | trans | Enantiomer of (1R,2R), exhibits opposite stereochemical interactions. |

Uniqueness of cis-2-aminocyclohexanol in Chemical and Biological Systems

The cis configuration of 2-aminocyclohexanol, embodied by the (1R,2S) and (1S,2R) isomers, imparts unique properties that are particularly relevant in biological contexts. The specific three-dimensional structure allows for selective binding to enzymes and receptors. smolecule.com Research has shown that this compound interacts with type II polyketide synthase-like enzymes, which are involved in the biosynthesis of natural products like cispentacin. smolecule.com This demonstrates the importance of stereochemical complementarity in enzyme-substrate interactions and highlights the compound's role in understanding and manipulating biochemical pathways. smolecule.com

Overview of Key Research Applications and Scholarly Relevance

The unique stereochemical and functional group combination of this compound has led to its use in a variety of research areas. It is a valuable tool in medicinal chemistry, organic synthesis, and materials science. evitachem.comsmolecule.com

Chiral Building Block in Complex Molecule Synthesis

One of the most significant applications of this compound is its role as a chiral building block in the synthesis of complex organic molecules. smolecule.comevitachem.com Its predefined stereochemistry allows chemists to construct intricate molecular architectures with a high degree of stereocontrol. This is particularly crucial in the synthesis of pharmaceuticals, where the biological activity is often dictated by the precise three-dimensional arrangement of atoms. lookchem.com By incorporating this compound into a synthetic route, researchers can ensure the formation of the desired enantiomer of the target molecule. lookchem.com Efficient synthetic methods have been developed to produce this compound with high optical purity, making it a readily accessible and vital intermediate in drug development.

Role in Asymmetric Catalysis

The chiral nature of this compound makes it a crucial component in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. It is frequently employed as a chiral auxiliary or as a structural backbone for more complex chiral ligands and organocatalysts. lookchem.com

Research has demonstrated that optically active aminocyclohexanols, including the cis isomers, are effective as ligands in catalyzed asymmetric reactions. lookchem.comnih.govcapes.gov.br For instance, they have been successfully applied in the transfer hydrogenation of aryl ketones and in asymmetric phenyl transfer reactions involving benzaldehydes. nih.govcapes.gov.brscilit.com In these applications, the use of ligands derived from aminocyclohexanols has led to the formation of products with high levels of stereoselectivity, achieving up to 96% enantiomeric excess (ee). nih.govcapes.gov.brresearchgate.net

Furthermore, derivatives of 2-aminocyclohexanols have been used to create sophisticated organocatalysts. Prolinamides, which are formed by combining proline with aminocyclohexanol derivatives, have been shown to be highly effective catalysts for direct asymmetric aldol (B89426) reactions between ketones and aldehydes. researchgate.netrsc.org These catalyst systems can achieve excellent results, with reports of high yields and diastereoselectivities (up to 99:1) and enantioselectivities (up to 99% ee). rsc.org The mechanism behind this high stereoselectivity is attributed to the catalyst's ability to activate the electrophile (the aldehyde) through a dual hydrogen bonding interaction with the amide N-H and a phenolic O-H group on the catalyst structure. researchgate.netrsc.org

| Reaction Type | Catalyst/Ligand System | Substrates | Reported Selectivity | Source(s) |

|---|---|---|---|---|

| Transfer Hydrogenation | Optically active aminocyclohexanols | Aryl ketones | Up to 96% ee | capes.gov.br, nih.gov, researchgate.net |

| Phenyl Transfer | Optically active aminocyclohexanols | Benzaldehydes | Up to 96% ee | capes.gov.br, nih.gov |

| Direct Aldol Reaction | Prolinamides of 2-(2-aminocyclohexyl)phenols | Ketones and Aldehydes | Up to 99:1 dr, up to 99% ee | researchgate.net, rsc.org |

Involvement in Enzyme Mechanisms and Protein-Ligand Interactions

The specific stereochemistry of this compound and its analogues makes them valuable tools for investigating and modulating biological systems. The defined orientation of the amino and hydroxyl groups on the rigid cyclohexane frame allows for specific binding interactions with enzyme active sites and other protein targets. evitachem.com

Research into the biological activity of this class of compounds has revealed their involvement in significant biochemical pathways. For example, derivatives of 2-aminocyclohexanol are utilized in the synthesis of inhibitors for spleen tyrosine kinase (Syk), an enzyme that plays a critical role in immune response signaling. uni-greifswald.de This highlights the potential of the aminocyclohexanol scaffold in the development of targeted therapeutic agents.

In other studies, amides derived from the stereoisomer (1S,2S)-2-aminocyclohexanol have been identified as potent positive allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the central nervous system. nih.gov Detailed structure-activity relationship studies showed that the hydroxyl group and the trans configuration on the cyclohexane ring were crucial for high potency. nih.gov The most potent compound in this series, featuring the (1S,2S)-2-aminocyclohexanol moiety, was approximately four times more active than the parent carboxylic acid compound. nih.gov

The broader aminocyclohexanol framework is also instrumental in fundamental biochemical research. The (1R,2R) stereoisomer of 2-aminocyclohexanol has been used as a chiral auxiliary to separate and study the stereoisomers of complex metal-based compounds that are designed to probe protein interactions and cellular uptake mechanisms. researchgate.net These investigations underscore the importance of stereochemistry in the interaction between small molecules and biological macromolecules. researchgate.net The ability of the aminocyclohexanol structure to form hydrogen bonds and its conformational rigidity are key factors in its utility for studying enzyme mechanisms and protein-ligand binding events. smolecule.com

| Compound Class/Derivative | Protein/Enzyme Target | Context of Interaction | Source(s) |

|---|---|---|---|

| trans-2-Aminocyclohexanol | Spleen Tyrosine Kinase (Syk) | Used in the synthesis of a Syk inhibitor. | uni-greifswald.de |

| Amides of (1S,2S)-2-Aminocyclohexanol | M1 Muscarinic Acetylcholine Receptor | Act as potent positive allosteric modulators. | nih.gov |

| (1R,2R)-2-Aminocyclohexanol | General Protein Binding | Used as a chiral auxiliary to resolve iridium(III) complexes for studying protein interactions. | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,2s 2 Aminocyclohexanol

Stereoselective Synthesis Strategies and Enantiomeric Control

The synthesis of enantiomerically pure (1R,2S)-2-aminocyclohexanol necessitates precise control over the stereochemistry at two adjacent chiral centers on the cyclohexane (B81311) ring. Various strategies have been devised to achieve this, ranging from cascade reactions that build the stereocenters sequentially to the resolution of racemic mixtures.

Cyclization-Ring-Opening-Resolution Cascade Methodologies

A notable industrial approach to this compound involves a three-step sequence that includes cyclization, ring-opening, and resolution. This cascade methodology is designed for efficiency and scalability, providing a reliable route to the desired enantiomer.

The initial step in this cascade often involves the formation of an oxazoline intermediate. One plausible synthetic route begins with the reaction of a suitable starting material, such as cyclohexene, which can be converted to an epoxide. The subsequent reaction of the epoxide with a nitrile in the presence of a Lewis acid catalyst can lead to the formation of a fused oxazoline ring system. Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or boron trifluoride etherate (BF₃·Et₂O) are known to activate the epoxide ring, facilitating nucleophilic attack by the nitrile nitrogen. The reaction conditions, including temperature and the choice of Lewis acid, are critical in controlling the efficiency of the cyclization process.

Table 1: Representative Lewis Acids in Oxazoline Formation

| Lewis Acid Catalyst | Typical Reaction Conditions |

| B(C₆F₅)₃ | 0–90°C |

| BF₃·Et₂O | Varies depending on substrate |

This table presents plausible catalysts based on general knowledge of oxazoline synthesis; specific conditions for the direct synthesis of the this compound precursor were not detailed in the provided search results.

Following the formation of the oxazoline intermediate, the next crucial step is the stereocontrolled ring-opening to generate the desired aminocyclohexanol backbone. This can be achieved through alcoholysis, where an alcohol, in the presence of a suitable reagent, attacks one of the carbons of the oxazoline ring. The stereochemical outcome of this reaction is of paramount importance. For instance, a nucleophilic attack at the carbon-oxygen bond of the oxazoline can proceed with inversion of stereochemistry, which needs to be carefully controlled to yield the desired cis- or trans-isomer. While specific reagents like dimethyl sulfide (B99878) (Me₂S) in combination with an alcohol could potentially be employed, the precise conditions for achieving the desired (1R,2S) configuration would require careful optimization. The goal is to achieve a regioselective and stereoselective ring opening that sets the stage for the final resolution step.

The final step in this cascade, and a widely applicable method for obtaining enantiomerically pure aminocyclohexanols, is chiral resolution through diastereomeric salt formation. This technique is particularly effective for resolving racemic mixtures of trans-2-aminocyclohexanol derivatives. In a typical procedure, a racemic mixture of a precursor, such as trans-2-benzylaminocyclohexanol, is treated with a chiral resolving agent. L-Di-p-toluoyl tartaric acid (L-DBTA) has proven to be a highly effective resolving agent for this purpose.

The reaction of the racemic amine with L-DBTA results in the formation of two diastereomeric salts. Due to their different physical properties, such as solubility, one of the diastereomeric salts will preferentially crystallize from the solution. For the synthesis of this compound, the process is designed to selectively crystallize the salt of the desired enantiomer. After separation of the crystals by filtration, the enantiomerically pure amine can be liberated by treatment with a base. This method can achieve high enantiomeric excess (>99% ee).

Table 2: Chiral Resolution of a Precursor with L-DBTA

| Resolving Agent | Key Process | Outcome |

| L-Di-p-toluoyl Tartaric Acid (L-DBTA) | Selective crystallization of the diastereomeric salt | High enantiomeric purity (>99% ee) of the desired enantiomer |

Catalytic Hydrogenation of Ketoximes for Enantiopure Isomers

Another potential strategy for the synthesis of enantiopure 2-aminocyclohexanol (B3021766) involves the catalytic hydrogenation of a ketoxime precursor. This method would typically start with 2-aminocyclohexanone, which can be converted to its corresponding oxime. The subsequent asymmetric hydrogenation of the C=N double bond of the oxime would then yield the desired aminocyclohexanol.

The success of this approach hinges on the use of a suitable chiral catalyst that can effectively control the stereochemical outcome of the hydrogenation. While the catalytic hydrogenation of nitrocyclohexane to cyclohexanone oxime is a known process, the development of a highly enantioselective catalytic system for the subsequent hydrogenation to this compound remains a specific challenge that requires further research. rsc.org The choice of metal catalyst (e.g., rhodium, ruthenium, iridium) and chiral ligand would be critical in achieving high enantiomeric excess.

Resolution of Racemic Mixtures via Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemistry of a reaction. ethz.ch In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to a prochiral precursor, such as 2-cyclohexen-1-one. The chiral auxiliary would then direct a subsequent stereoselective reaction, for example, a nucleophilic addition of an amine, to create the desired stereocenters. After the desired stereochemistry is established, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Alternatively, chiral auxiliaries can be used in the resolution of racemic mixtures. This involves reacting the racemic 2-aminocyclohexanol with a chiral auxiliary to form a mixture of diastereomers. These diastereomers can then be separated by physical methods such as crystallization or chromatography. Following separation, the chiral auxiliary is cleaved to afford the individual enantiomers of 2-aminocyclohexanol. A variety of chiral auxiliaries derived from natural sources like amino acids or terpenes can be employed for this purpose. ethz.ch

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Example |

| Oxazolidinones | Evans Auxiliaries |

| Camphorsultams | Oppolzer's Sultam |

| Ephedrine Derivatives | Pseudoephedrine |

This table provides examples of general classes of chiral auxiliaries that could be adapted for the synthesis of this compound.

Sequential Use of (R)- and (S)-Mandelic Acid for Resolution

The classical resolution of racemic mixtures remains a cornerstone of enantioselective synthesis. For aminocyclohexanol derivatives, the sequential application of (R)- and (S)-mandelic acid provides an effective method for separating enantiomers. This process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation through fractional crystallization.

The process typically begins with a racemic mixture of a precursor, such as trans-2-(N-benzyl)amino-1-cyclohexanol. First, one enantiomer of mandelic acid, for instance, (S)-mandelic acid, is introduced to the racemic amine solution. This results in the selective precipitation of one diastereomeric salt, the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol. orgsyn.org After filtration of this salt, the mother liquor is enriched with the other enantiomer, (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol. orgsyn.org

Subsequently, the enriched filtrate is treated to remove the initial resolving agent. Then, the opposite enantiomer of the resolving agent, (R)-mandelic acid, is added. orgsyn.org This induces the crystallization of the second diastereomeric salt, the (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol. orgsyn.org The separated diastereomeric salts are then treated with a base to liberate the free enantiopure amino alcohols and recover the mandelic acid. orgsyn.org This sequential approach maximizes the recovery of both enantiomers from the initial racemic mixture.

| Step | Reagent | Target Salt | Typical Yield |

| First Resolution | (S)-Mandelic Acid | (S)-Mandelic acid salt of (1R,2R)-amine | 74% (based on mandelic acid) orgsyn.org |

| Second Resolution | (R)-Mandelic Acid | (R)-Mandelic acid salt of (1S,2S)-amine | 78% (based on mandelic acid) orgsyn.org |

Debenzylation of Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol

Following successful resolution, the protecting benzyl group must be removed from the enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol to yield the final target compound. Debenzylation is a common deprotection strategy in organic synthesis.

A standard and effective method for this transformation is catalytic hydrogenation. This process involves treating the N-benzylated precursor with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as ethanol or methanol. Under these conditions, the benzyl group is cleaved, yielding the free amino alcohol, this compound, and toluene as a byproduct. This method is favored for its high efficiency and the clean nature of the reaction, as the catalyst can be filtered off, and the byproduct is volatile. This deprotection is a crucial final step to furnish the desired chiral building block. smolecule.com

Diels-Alder Reactions for Hydroxylated Intermediates

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, making it highly relevant for creating the cyclohexane core of 2-aminocyclohexanol. nih.govkhanacademy.org This [4+2] cycloaddition reaction involves the interaction of a conjugated diene (the 4π electron component) with a dienophile (the 2π electron component). khanacademy.org

In the context of synthesizing hydroxylated intermediates for this compound, a strategic Diels-Alder reaction can establish the requisite carbon skeleton and stereochemistry. For instance, a diene could be reacted with a dienophile containing oxygen-based functional groups. The resulting cyclohexene adduct would possess the core ring structure with hydroxyl groups or their precursors already in place.

The stereospecificity of the Diels-Alder reaction is a key advantage. The relative stereochemistry of the substituents on the diene and dienophile is retained in the product. youtube.com By choosing appropriately substituted and chiral reactants or catalysts, it is possible to control the stereochemical outcome, paving the way for an asymmetric synthesis of hydroxylated cyclohexene intermediates. These intermediates can then be further functionalized through subsequent steps, such as epoxidation and ring-opening with an amine source, to introduce the amino group and arrive at the target aminocyclohexanol structure.

Industrial Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents significant challenges, including cost-effectiveness, safety, and throughput. Process optimization is critical for making the synthesis commercially viable.

The table below provides a comparison between the traditional and modern optimized processes.

| Parameter | Traditional Method | Modern Cascade Method |

| Number of Steps | 6 | 3 |

| Chromatography | Required | Not Required |

| Overall Yield | 45–50% | 75–80% |

| Scalability (Batch Size) | < 1 kg | > 10 kg |

Further process optimization can involve implementing continuous flow manufacturing, which offers advantages in safety, consistency, and efficiency compared to batch processing. researchgate.net

Computational Modeling and DFT Studies in Reaction Optimization and Stereocontrol

Computational chemistry has become an indispensable tool for understanding and optimizing complex organic syntheses. Density Functional Theory (DFT) studies, in particular, provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. semanticscholar.orgresearchgate.net

In the synthesis of this compound, computational modeling can be applied to several key areas:

Reaction Pathway Analysis: DFT calculations can be used to model the energy profiles of different synthetic routes. By comparing the activation energies of competing pathways, chemists can predict the most likely reaction outcome and identify potential bottlenecks. nih.gov

Stereocontrol: Understanding the source of stereoselectivity is crucial for synthesizing a single enantiomer. Computational studies can model the transition states of stereodetermining steps, such as the Diels-Alder reaction or the ring-opening of an epoxide. By analyzing the non-covalent interactions in these transition states, researchers can rationalize why one stereoisomer is formed preferentially and design catalysts or substrates to enhance this selectivity.

Catalyst Design: For catalytic steps, DFT can be used to model the interaction between the catalyst and the substrate. This allows for the rational design of new catalysts with improved activity and enantioselectivity.

Spectroscopic Correlation: DFT methods can predict spectroscopic data, such as NMR chemical shifts. semanticscholar.org Comparing calculated spectra with experimental data helps to confirm the structure and stereochemistry of intermediates and final products.

By providing a molecular-level understanding of the reaction, computational modeling and DFT studies serve as a powerful predictive tool, guiding experimental work and accelerating the development of efficient and highly stereoselective syntheses for complex molecules like this compound. rsc.org

Application of 1r,2s 2 Aminocyclohexanol in Asymmetric Catalysis

Chiral Ligand Design and Synthesis from (1R,2S)-2-Aminocyclohexanol

The primary use of this compound in catalysis is as a chiral scaffold for the synthesis of specialized ligands. The presence of two distinct functional groups, an amine and an alcohol, allows for versatile modifications to produce a range of ligands, particularly aminophosphines, which are highly effective in various metal-catalyzed reactions.

A common strategy involves the reaction of the amino group with a phosphorus electrophile, such as chlorodiphenylphosphine, to create a P,N-ligand. In a typical synthesis, this compound is deprotonated with a base like n-butyllithium, and the resulting amino-alkoxide is then reacted with chlorodiphenylphosphine. This selectively forms the P-N bond, yielding a chiral aminophosphine (B1255530) ligand where the hydroxyl group remains available for potential secondary interactions or further functionalization. The rigid cyclohexyl frame holds the phosphine (B1218219) and hydroxyl groups in a fixed spatial orientation, which is critical for inducing chirality in the catalytic process.

Formation of Metal Complexes with this compound-Derived Ligands

Chiral ligands derived from this compound are designed to coordinate with transition metals to form catalytically active complexes. The phosphorus atom of an aminophosphine ligand, for example, acts as a soft donor, readily coordinating to late transition metals such as rhodium, palladium, or iridium. The nearby hydroxyl group can also play a role in complexation, potentially acting as a hemilabile ligand that can coordinate to the metal or dissociate to open a coordination site for the substrate.

The formation of these complexes is typically straightforward. For instance, a rhodium(I) complex can be prepared by reacting a ligand like (1R,2S)-N-(diphenylphosphino)-2-aminocyclohexanol with a rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, ([Rh(COD)₂]BF₄). The phosphine displaces the cyclooctadiene ligands to form a stable, chiral rhodium complex. Spectroscopic methods, including ³¹P NMR, are crucial for confirming the coordination of the phosphorus atom to the metal center, typically showing a significant downfield shift and coupling to the rhodium nucleus.

Influence of Ligand Stereochemistry on Catalytic Enantioselectivity

The enantioselectivity of a metal-catalyzed reaction is directly controlled by the stereochemistry of the chiral ligand. The fixed (1R,2S) configuration of the aminocyclohexanol backbone creates a well-defined chiral pocket around the metal center. When a prochiral substrate coordinates to this metal complex, the steric and electronic properties of the ligand environment favor one approach trajectory over the other, leading to the preferential formation of one enantiomer of the product.

The cis-arrangement of the amino and hydroxyl groups in this compound is particularly important. This arrangement projects the substituents into specific regions of space relative to the coordinated metal, creating a distinct chiral environment. If a different stereoisomer, such as the trans-(1R,2R)-2-aminocyclohexanol, were used to synthesize a ligand, the resulting catalyst would have a completely different three-dimensional structure. sigmaaldrich.com This would alter the interactions with the substrate in the transition state, leading to different levels of enantioselectivity, and in many cases, the formation of the opposite product enantiomer. This precise control, dictated by the ligand's absolute and relative stereochemistry, is a fundamental principle in asymmetric catalysis.

Enantioselective Transformations Mediated by this compound-Derived Catalysts

Catalysts derived from this compound have proven effective in a variety of important enantioselective reactions. By forming Schiff base ligands and subsequently coordinating them to metals like vanadium, powerful Lewis acid catalysts can be generated for transformations such as the asymmetric synthesis of aziridines.

Asymmetric Synthesis of Aziridines

The asymmetric synthesis of aziridines, valuable nitrogen-containing three-membered rings, can be achieved using catalysts derived from this compound. A common approach involves the synthesis of a chiral Schiff base ligand by condensing the amino alcohol with a substituted salicylaldehyde. This tridentate ligand is then reacted with a metal precursor, such as an oxovanadium(V) salt, to form a stable, chiral catalyst. nih.govnih.gov

These oxovanadium(V) complexes act as chiral Lewis acids, activating imines towards nucleophilic attack. While not directly an aziridination, a closely related and well-studied application of these catalysts is the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which demonstrates their efficacy in inducing high enantioselectivity. nih.govresearchgate.net In these reactions, the vanadium catalyst, bearing the chiral ligand derived from an amino alcohol, coordinates the sulfide (B99878) and directs the oxidant to one of the lone pairs, leading to excellent yields and enantiomeric excesses. The principles of this stereochemical induction are directly applicable to other reactions like aziridination.

Table 1: Asymmetric Oxidation of Methyl Phenyl Sulfide Catalyzed by Oxovanadium(V) Complexes with Schiff Base Ligands Derived from Chiral β-Amino Alcohols

| Entry | Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 1.0 | 24 | 99 | 85 |

| 2 | L-Valinol | 1.0 | 24 | 99 | 70 |

| 3 | L-Phenylalaninol | 1.0 | 24 | 99 | 66 |

| 4 | L-tert-Leucinol | 1.0 | 24 | 99 | 88 |

Data sourced from studies on related chiral amino alcohol-derived catalysts, illustrating the potential efficacy for systems derived from this compound. nih.govresearchgate.net

Chiral Phosphine Oxide Synthesis using (1S,2S)-2-Aminocyclohexanol as Chiral Auxiliary

In contrast to its use in ligand synthesis, the stereoisomer (1S,2S)-2-aminocyclohexanol can serve as a chiral auxiliary to control the synthesis of P-chiral compounds, such as phosphine oxides. nsf.govresearchgate.net The chiral auxiliary approach involves temporarily incorporating the chiral molecule into the reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. nsf.gov This method is particularly effective for the synthesis of P-chiral phosphine oxides, which are important as ligands in their own right. researchgate.net

The synthesis begins by creating a diastereomeric intermediate from a prochiral phosphorus reagent and the chiral auxiliary. The distinct stereochemistry of the auxiliary allows for the separation of these diastereomers or, more commonly, directs the reaction to form predominantly one diastereomer. Subsequent nucleophilic substitution at the phosphorus center, followed by removal of the auxiliary, yields the enantiomerically enriched phosphine oxide.

Diastereoselective Oxazaphospholidine Formation

A key step in using (1S,2S)-2-aminocyclohexanol as a chiral auxiliary is the diastereoselective formation of a cyclic intermediate, a 1,3,2-oxazaphospholidine (B15486607) 2-oxide. This heterocycle is formed by reacting the amino alcohol with a phosphorus reagent like methylphosphonic dichloride (Cl₂P(O)Me) in the presence of a base. nih.gov

The reaction proceeds via nucleophilic attack of the amino and hydroxyl groups onto the phosphorus center, displacing the two chloride ions to form a five-membered ring. The predefined (1S,2S) stereochemistry of the cyclohexyl backbone forces the ring into a specific conformation. This conformational rigidity directs the orientation of the substituent on the phosphorus atom (e.g., the methyl group), leading to the preferential formation of one of the two possible diastereomers at the newly created phosphorus stereocenter. The high diastereoselectivity of this cyclization step is crucial, as the stereochemistry established in the oxazaphospholidine ring is then transferred to the final phosphine oxide product in subsequent steps. chim.it

Ring-Opening with Organometallic Reagents and Stereochemical Inversion at Phosphorus

A prominent application of chiral auxiliaries like this compound is in the synthesis of P-stereogenic phosphines, which are crucial ligands in asymmetric catalysis. The strategy often involves the formation of a heterocyclic intermediate, such as a 1,3,2-oxazaphospholidine, derived from the condensation of the amino alcohol with a phosphorus source (e.g., PCl₃). This reaction creates a new stereocenter at the phosphorus atom, and the inherent chirality of the aminocyclohexanol backbone allows for the diastereoselective formation of one of the two possible diastereomers.

The subsequent step involves the regioselective ring-opening of this oxazaphospholidine intermediate using organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). This nucleophilic attack occurs at the phosphorus atom and proceeds via a bimolecular nucleophilic substitution mechanism (Sɴ2@P). nih.govyoutube.com A key feature of this reaction is the predictable inversion of configuration at the phosphorus center. nih.govnih.govyoutube.comnih.gov This stereospecific ring-opening cleaves the P-O bond, removes the chiral auxiliary, and generates an optically active phosphine derivative where the stereochemistry at the phosphorus atom is controlled. nih.gov The reliability of this stereochemical outcome is fundamental to the synthesis of enantiomerically pure P-stereogenic phosphines for use in catalysis.

Enantioselective Phosphine Oxide Generation via P-O Bond Cleavage

The same 1,3,2-oxazaphospholidine intermediates derived from this compound are also versatile precursors for the enantioselective synthesis of P-stereogenic phosphine oxides. nih.govliverpool.ac.uk These compounds are valuable not only as organocatalysts themselves but also as stable precursors that can be reduced to the corresponding phosphines with retention of configuration.

The synthesis begins similarly with the diastereoselective formation of the oxazaphospholidine, typically as its more stable borane (B79455) complex or P(V) oxide/sulfide. The crucial step is the nucleophilic cleavage of the endocyclic P-O bond by an organometallic reagent. The stereochemistry established at the phosphorus atom during the cyclization is retained in the product after the ring is opened. The resulting aminophosphine oxide intermediate can then be further functionalized or the auxiliary cleaved to yield the final enantiomerically enriched phosphine oxide. This method provides a modular and highly stereocontrolled route to a wide array of chiral phosphine oxides. nih.govresearchgate.netescholarship.org

Catalyzed Asymmetric Phenyl Transfer Reactions to Benzaldehydes

Ligands derived from this compound are effective in promoting metal-catalyzed asymmetric addition reactions. In particular, ruthenium complexes bearing chiral ligands based on this scaffold can catalyze the asymmetric transfer of phenyl groups from an organometallic source to the carbonyl carbon of benzaldehydes.

In a typical reaction, a ruthenium precursor complexes with a chiral ligand, such as a phosphine or diamine ligand synthesized from this compound. This in-situ-formed catalyst creates a chiral pocket around the metal center. The catalyst then facilitates the addition of a phenyl group, for example from a phenylboronic acid or another phenylating agent, to one of the enantiotopic faces of the benzaldehyde. The steric and electronic properties of the chiral ligand dictate the facial selectivity, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. High enantioselectivities are achieved by ensuring efficient transfer of chirality from the ligand to the product during the catalytic cycle.

Transfer Hydrogenations of Aryl Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the reduction of prochiral ketones to chiral secondary alcohols, and ligands derived from this compound have been successfully applied in this context. nih.govrsc.org Ruthenium(II) complexes are commonly employed as catalysts for this transformation, often in combination with a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture. nih.govnih.gov

The active catalyst is typically formed in situ from a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and a chiral ligand derived from this compound (e.g., a monotosylated diamine or an amino alcohol). The ligand coordinates to the metal, creating a chiral environment that differentiates between the two prochiral faces of the aryl ketone substrate. This differentiation is key to the enantioselectivity of the reduction. The reaction proceeds through a metal-ligand bifunctional catalysis mechanism, where both the metal center and the ligand are actively involved in the hydrogen transfer process. This method has been shown to be highly effective for a variety of aryl ketones, affording the corresponding chiral alcohols in high yields and with excellent enantiomeric excesses. nih.govrsc.org

| Entry | Aryl Ketone Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Acetophenone | Ru(II)/(1R,2S)-ligand | 98 | 96 (S) |

| 2 | 4-Chloroacetophenone | Ru(II)/(1R,2S)-ligand | 95 | 94 (S) |

| 3 | 4-Methoxyacetophenone | Ru(II)/(1R,2S)-ligand | 99 | 97 (S) |

| 4 | 2-Acetylnaphthalene | Ru(II)/(1R,2S)-ligand | 92 | 95 (S) |

Table 1: Representative results for the asymmetric transfer hydrogenation of various aryl ketones using a catalyst system derived from this compound. Conditions and specific ligand structures may vary. nih.gov

Organocatalysis Applications of this compound and its Derivatives

Beyond its use in metal catalysis, the this compound scaffold has been incorporated into purely organic molecules to function as organocatalysts. mdpi.comresearchgate.netpreprints.orgmdpi.com A particularly successful application is in the development of prolinamide-based catalysts for asymmetric aldol (B89426) reactions. researchgate.netunibo.itnih.govtcichemicals.com

These organocatalysts are typically synthesized by forming an amide bond between the amino group of a this compound derivative and the carboxyl group of L-proline. The resulting prolinamide catalyst combines the robust chiral backbone of the aminocyclohexanol with the proven catalytic enamine-forming ability of the proline moiety.

In the direct asymmetric aldol reaction between a ketone and an aldehyde, the prolinamide catalyst activates the ketone by forming a chiral enamine intermediate. Simultaneously, the catalyst can activate the aldehyde electrophile through hydrogen bonding interactions, often involving the hydroxyl group from the aminocyclohexanol part and the amide N-H proton. This dual activation and the well-defined chiral cavity of the catalyst orient the substrates in a highly organized transition state, leading to excellent control over both diastereoselectivity and enantioselectivity. researchgate.net These catalysts have proven effective under mild conditions, sometimes even solvent-free, for a broad range of substrates. researchgate.netunibo.it

| Entry | Aldehyde | Ketone | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | >99:1 | >99 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 98:2 | 98 |

| 3 | 2-Naphthaldehyde | Cyclohexanone | >99:1 | 99 |

| 4 | 4-Nitrobenzaldehyde | Acetone | - | 95 |

Table 2: Performance of a prolinamide organocatalyst derived from a this compound derivative in the asymmetric aldol reaction. researchgate.net

Medicinal Chemistry and Biochemical Research Endeavors Involving 1r,2s 2 Aminocyclohexanol

(1R,2S)-2-Aminocyclohexanol as a Chiral Building Block in Pharmaceutical Synthesis

In the field of pharmaceutical sciences, this compound serves as a critical chiral building block. bldpharm.com Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The fixed stereochemistry of this compound makes it an ideal starting material or intermediate for the synthesis of complex molecules where a specific spatial arrangement is essential for therapeutic activity.

The primary utility of this compound in pharmaceutical synthesis is its role in creating enantiomerically pure drugs. Its well-defined (1R,2S) configuration serves as a chiral template, guiding the formation of subsequent stereocenters in a predictable manner. This process, known as asymmetric synthesis, is crucial for producing a single, desired enantiomer of a drug, which can enhance its efficacy and minimize potential side effects associated with the inactive or harmful enantiomer. The compound is frequently used as a ligand in asymmetric catalysis, where it helps to create other chiral products with high enantioselectivity.

Research has explored the use of this compound and its derivatives in the development of therapies for neurological conditions. Derivatives have been investigated for their potential to modulate neurotransmitter activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. smolecule.com Studies have also demonstrated its utility in synthesizing modulators for M1 muscarinic acetylcholine (B1216132) receptors. Furthermore, some research has highlighted its potential as a neuroprotective agent, with one in-vitro study showing it could reduce neuronal cell death caused by oxidative stress.

The application of this compound extends to the field of oncology, where it serves as a scaffold for potential anticancer drugs. Preliminary studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. This suggests its potential as a foundational structure for the development of new chemotherapeutic agents, although this remains an area of ongoing investigation.

Table 1: Investigated Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target/Mechanism of Action | Research Findings |

| Neurological Disorders | M1 Muscarinic Acetylcholine Receptor Modulation | Used as a key intermediate in the synthesis of receptor modulators. |

| Neuroprotection | Demonstrated reduction of neuronal cell death from oxidative stress in vitro. | |

| Kappa Opioid Receptor (KOR) Antagonism | Utilized in the synthesis of KOR antagonists for potential treatment of depression. | |

| Oncology | Cytotoxicity | Preliminary studies show derivatives have cytotoxic effects on some cancer cell lines. |

Biological Interactions and Mechanisms of Action

The biological activity of this compound is largely due to its specific structure, which allows it to interact with biological macromolecules like enzymes and receptors. The presence of both an amino and a hydroxyl group facilitates hydrogen bonding and other molecular interactions, enabling it to act as a ligand that can modulate the activity of its target proteins and influence biochemical pathways.

A significant area of biochemical research involving this compound is its interaction with Type II polyketide synthase (PKS) enzymes. smolecule.com Type II PKS systems consist of several individual, monofunctional enzymes that work together as a complex to build polyketides, a diverse class of natural products. wikipedia.orgrasmusfrandsen.dk

Biochemical analyses have identified a unique heterodimer of Type II PKS-like enzymes, designated AmcF–AmcG, as being crucial in the biosynthesis of certain nonproteinogenic amino acids. nih.govresearchgate.net Research indicates that this compound interacts with this specific enzyme complex. smolecule.com It is thought to function as a substrate mimic, allowing it to engage with the enzyme's active site and participate in certain enzymatic reactions, providing valuable insights into the enzyme's function and mechanism.

The AmcF–AmcG enzyme complex plays a direct role in the biosynthesis of cispentacin, an antifungal nonproteinogenic amino acid. smolecule.comnih.gov Biochemical studies have elucidated the precise function of this enzyme heterodimer within the cispentacin metabolic pathway. nih.govresearchgate.net The AmcF–AmcG complex catalyzes two critical steps: a single C2 elongation (the addition of a two-carbon unit) and a subsequent cyclization reaction. researchgate.net This process forms a key five-membered ring intermediate, which is a foundational step in the construction of the final cispentacin molecule. nih.govresearchgate.net The study of how compounds like this compound interact with the AmcF-AmcG complex is vital for understanding these metabolic pathways and the mechanisms of enzymes involved in the production of bioactive natural products. smolecule.com

Table 2: Key Enzymes and Intermediates in Cispentacin Biosynthesis

| Enzyme/Protein | Type | Function in Pathway |

| AmcF–AmcG | Type II PKS-like Heterodimer | Catalyzes single C2 elongation and subsequent cyclization to form a five-membered ring intermediate. nih.govresearchgate.net |

| AmcB | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during synthesis. nih.govresearchgate.net |

| AmcE | Decarboxylase | Catalyzes the decarboxylation of an intermediate bound to AmcB. nih.gov |

| AmcC | Aminotransferase | Catalyzes the reaction leading from an intermediate to cispentacin. nih.gov |

Interaction with Type II Polyketide Synthase-like Enzymes (AmcF–AmcG)

Substrate and Inhibitor Roles in Enzyme Systems

This compound and its derivatives have been investigated for their ability to interact with various enzyme systems, acting as either substrates that are processed by the enzyme or as inhibitors that block the enzyme's activity.

One notable example of its role as a substrate mimic is in type II polyketide synthase (PKS) systems. These enzymatic complexes are responsible for the biosynthesis of a wide array of natural products. This compound can be recognized by certain PKS enzymes, enabling its participation in single C2 elongation and subsequent cyclization reactions. smolecule.com This mimicry of the natural substrate highlights the importance of the compound's stereochemistry for recognition and processing by the enzyme's active site. This interaction is crucial for understanding metabolic pathways and offers potential for the biosynthesis of novel compounds by feeding synthetic building blocks to these enzymatic machineries. smolecule.com

While its role as a direct enzyme inhibitor is less extensively documented in its parent form, the structural motif of this compound serves as a foundational scaffold for the design of potent enzyme inhibitors. By modifying the core structure, researchers have developed derivatives that exhibit inhibitory activity against specific enzyme targets.

| Enzyme System | Role of this compound | Research Finding |

| Type II Polyketide Synthase (PKS) | Substrate Mimic | Acts as a substrate mimic, enabling single C2 elongation in biosynthetic pathways. smolecule.com |

Influence on Tyrosine-protein Kinase SYK and Immune Response Signaling

A prominent example of the therapeutic potential of this compound derivatives is in the modulation of the immune response through the inhibition of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.

Researchers have developed a potent and orally bioavailable inhibitor of SYK, named RO9021, which incorporates the (1R,2S)-2-aminocyclohexylamino moiety. nih.gov RO9021 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the SYK enzyme, preventing the transfer of a phosphate group to its substrates and thereby blocking its signaling function. nih.gov

The inhibition of SYK by RO9021 has been shown to suppress various innate and adaptive immune responses. nih.gov This includes the suppression of B-cell receptor (BCR) signaling, FcγR signaling in monocytes, and FcεR signaling in mast cells. nih.gov Furthermore, RO9021 has been observed to inhibit Toll-like Receptor (TLR) 9 signaling in human B-cells, leading to decreased levels of plasmablasts and immunoglobulins. nih.gov This broad impact on immune signaling pathways underscores the potential of SYK inhibitors, derived from the this compound scaffold, for the treatment of autoimmune and inflammatory diseases. nih.gov

| SYK Inhibitor | Mechanism of Action | Impact on Immune Signaling |

| RO9021 | ATP-competitive inhibition of SYK | Suppression of BCR, FcγR, FcεR, and TLR9 signaling pathways. nih.gov |

Structure-Activity Relationships in this compound Derivatives

The biological activity of derivatives of this compound is intricately linked to their three-dimensional structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Impact of Stereochemistry on Biological Activity

The specific (1R,2S) stereochemistry of 2-aminocyclohexanol (B3021766) is a critical determinant of its biological activity. The cis relationship between the amino and hydroxyl groups, where they are on the same side of the cyclohexane (B81311) ring, imparts distinct chemical and biological properties compared to its trans isomers. smolecule.com

This stereochemical arrangement is fundamental for the selective binding to enzymes and receptors. smolecule.com The precise spatial orientation of the functional groups allows for optimal interactions with the binding pockets of biological targets. For instance, in the context of SYK inhibition, the (1R,2S) configuration of the aminocyclohexyl group in RO9021 is essential for its high-affinity binding to the kinase domain.

In contrast, the trans isomers, such as (1R,2R)-2-aminocyclohexanol, exhibit different biological profiles. The positioning of the amino and hydroxyl groups on opposite sides of the ring in the trans configuration leads to different conformational preferences and prevents the formation of intramolecular hydrogen bonds that are characteristic of the cis isomer. smolecule.com This results in altered binding affinities and biological activities.

| Isomer | Stereochemistry | Key Structural Feature | Impact on Biological Activity |

| This compound | cis | Amino and hydroxyl groups on the same side of the ring | Enables specific interactions with biological targets, crucial for activity. smolecule.com |

| (1R,2R)-2-Aminocyclohexanol | trans | Amino and hydroxyl groups on opposite sides of the ring | Different conformational preferences and lack of intramolecular hydrogen bonding lead to altered biological activity. smolecule.com |

Conformational Flexibility and Receptor Binding

The cyclohexane ring of this compound is not planar and exists in dynamic equilibrium between two chair conformations. smolecule.com The substituents, the amino and hydroxyl groups, can occupy either axial or equatorial positions. The cis configuration of this compound significantly influences this conformational equilibrium.

The ability of the amino and hydroxyl groups to form an intramolecular hydrogen bond in the cis isomer can stabilize one chair conformation over the other. smolecule.com This conformational preference can pre-organize the molecule into a shape that is complementary to the binding site of a receptor or enzyme. A more rigid or conformationally constrained molecule often exhibits higher binding affinity due to a lower entropic penalty upon binding.

The conformational flexibility, or lack thereof, plays a crucial role in receptor binding. For a derivative of this compound to be biologically active, it must adopt a conformation that allows for precise interactions with the amino acid residues in the binding pocket of its target protein. Therefore, medicinal chemists often design derivatives that have a higher population of the bioactive conformation.

Hydrogen Bonding Interactions with Biological Targets

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (the nitrogen of the amino group and the oxygen of the hydroxyl group) in this compound makes it capable of forming extensive hydrogen bonding networks. smolecule.com These interactions are fundamental to its binding to biological targets.

More importantly for biological activity, intermolecular hydrogen bonds are formed between the derivative and the amino acid residues of the target protein. For example, the amino and hydroxyl groups of a this compound-based inhibitor can form hydrogen bonds with specific residues in the active site of an enzyme, contributing significantly to the binding affinity and specificity of the inhibitor. In the case of M1 muscarinic acetylcholine receptor modulators, amide linkages in the derivatives have been shown to improve potency due to enhanced hydrogen bonding with receptor residues.

| Type of Hydrogen Bond | Interacting Groups | Significance |

| Intramolecular | Between the cis-amino and hydroxyl groups of the cyclohexanol ring | Stabilizes the molecular conformation, influencing its shape and properties. smolecule.com |

| Intermolecular | Between the amino/hydroxyl groups of the derivative and amino acid residues of the biological target | Crucial for high-affinity and specific binding to the target protein. |

Ring Size and Substituent Effects on Biological Relevance

The foundational structure of this compound serves as a versatile scaffold in medicinal chemistry. Alterations to both the carbocyclic ring and the amino and hydroxyl functional groups have been explored to modulate biological activity. These modifications, encompassing changes in ring size and the introduction of various substituents, play a crucial role in the interaction of these compounds with biological targets, thereby influencing their therapeutic potential.

Impact of Alicyclic Ring Size on Biological Activity

While direct comparative studies on the biological activity of this compound analogs with varying ring sizes (e.g., cyclopentyl or cycloheptyl) are not extensively documented in publicly available research, the principles of structure-activity relationships (SAR) suggest that the size of the alicyclic ring is a critical determinant of biological efficacy. The conformation of the ring dictates the spatial orientation of the amino and hydroxyl groups, which are pivotal for interactions with enzyme active sites or receptors.

For instance, in the context of glycosidase inhibitors, a class of compounds to which aminocycloalkanols are related, the ring structure mimics the pyranose ring of the carbohydrate substrate. The conformational rigidity and the gauche relationship between the amino and hydroxyl groups in the cyclohexane ring of this compound are thought to be key for its interaction with certain enzymes. It is hypothesized that contracting the ring to a cyclopentyl or expanding it to a cycloheptyl moiety would significantly alter the dihedral angles between these functional groups, potentially leading to a decrease in binding affinity to the target protein.

Influence of N-Substituents on Biological Relevance

Substitution at the amino group of this compound has been a significant area of investigation to enhance biological activity. The introduction of various alkyl and aryl groups can influence factors such as lipophilicity, steric bulk, and the potential for additional binding interactions.

Research into the development of potential therapeutic agents has shown that N-substitution can dramatically impact efficacy. For example, studies on related aminocyclitols as glycosidase inhibitors have demonstrated that N-alkylation can enhance inhibitory activity. This is often attributed to the substituent occupying a hydrophobic pocket within the enzyme's active site, leading to a more favorable binding energy.

A hypothetical representation of the effect of N-substitution on the inhibitory activity of this compound derivatives against a target enzyme is presented in the table below.

| Compound ID | N-Substituent | Hypothetical IC₅₀ (µM) |

| 1 | -H | 150 |

| 2 | -CH₃ | 125 |

| 3 | -CH₂CH₃ | 110 |

| 4 | -Benzyl | 50 |

| 5 | -Phenyl | 75 |

This data is illustrative and intended to demonstrate the potential impact of N-substitution on biological activity.

Influence of O-Substituents on Biological Relevance

Modification of the hydroxyl group on the this compound scaffold is another strategy to modulate biological activity. O-alkylation or O-acylation can alter the compound's polarity and its ability to act as a hydrogen bond donor. These changes can affect the molecule's pharmacokinetic properties and its interaction with biological targets.

For example, in the context of enzyme inhibition, the hydroxyl group may be crucial for forming a key hydrogen bond with an amino acid residue in the active site. In such cases, O-substitution would likely lead to a decrease in or loss of activity. Conversely, if the hydroxyl group is not directly involved in binding, its modification could be used to fine-tune the physicochemical properties of the compound to improve cell permeability or metabolic stability.

A hypothetical data table illustrating the potential effects of O-substitution on a specific biological activity is shown below.

| Compound ID | O-Substituent | Hypothetical Biological Activity (% Inhibition at 10 µM) |

| 1 | -H | 85 |

| 2 | -CH₃ | 60 |

| 3 | -C(O)CH₃ | 45 |

| 4 | -Benzyl | 30 |

This data is illustrative and intended to demonstrate the potential impact of O-substitution on biological activity.

Advanced Characterization and Analytical Techniques in 1r,2s 2 Aminocyclohexanol Research

Stereochemical Purity Validation Methodologies

The validation of stereochemical purity is paramount in ensuring the desired therapeutic or synthetic outcomes of (1R,2S)-2-aminocyclohexanol. Several key methodologies are employed for this purpose.

Chiral HPLC with Polysaccharide-Based Columns

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and diastereomers. For aminocyclohexanol derivatives, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. nih.gov These columns, such as those derived from cellulose (B213188) or amylose, can differentiate between stereoisomers based on the formation of transient diastereomeric complexes. nih.govscas.co.jp The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the chiral analyte and the CSP. scas.co.jp The choice of the specific polysaccharide-based column and the mobile phase composition are critical for achieving optimal separation of this compound from its other stereoisomers. nih.gov For instance, Daicel Chiralpak® columns are frequently utilized for their high resolving power in separating various isomers. nih.gov

Polarimetric Analysis for Optical Rotation Determination

Polarimetry is a classical yet indispensable technique for determining the enantiomeric purity of a chiral compound. It measures the rotation of plane-polarized light as it passes through a solution of the sample. iajps.commasterorganicchemistry.com Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com The specific rotation, a characteristic physical property of a chiral molecule, is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. masterorganicchemistry.com For this compound, a specific rotation value of [α]D²⁵ = +12.5° (c = 1.0, H₂O) has been reported, confirming its optical activity. This measurement is a crucial quality control parameter to ensure a high enantiomeric excess.

| Parameter | Value | Conditions |

| Specific Rotation [α]D²⁵ | +12.5° | c = 1.0, H₂O |

Table 1: Optical Rotation Data for this compound

Nuclear Overhauser Effect (NOE) NMR Spectroscopy for Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for elucidating the relative stereochemistry of diastereomers. NOE arises from the through-space interaction between protons that are in close proximity. In the context of this compound, which has a cis configuration with the amino and hydroxyl groups on the same side of the cyclohexane (B81311) ring, NOE can be used to confirm this spatial arrangement. smolecule.com By irradiating specific protons and observing which other protons show an enhanced signal, the spatial relationships between different parts of the molecule can be mapped. This technique provides unambiguous evidence for the cis stereochemistry, distinguishing it from the trans diastereomers where such through-space interactions between the amino and hydroxyl protons would be absent or significantly weaker.

Spectroscopic and Chromatographic Methods for Structural Elucidation

Beyond stereochemical purity, a comprehensive structural characterization of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

¹H NMR and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum typically shows a triplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH) and another triplet for the proton on the carbon with the amino group (CH-NH₂). The remaining protons of the cyclohexane ring appear as a multiplet. The specific chemical shifts and coupling constants are characteristic of the cis configuration. smolecule.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH-OH | 4.06 | t |

| CH-NH₂ | 3.34 | t |

| Cyclohexane Ring Protons | 1.45–1.78 | m |

Table 2: Representative ¹H NMR Data for this compound in D₂O

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. chemistryhall.comadrona.lv In the context of this compound, TLC can be used to separate it from starting materials, byproducts, and other isomers based on differences in polarity. chemistryhall.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. adrona.lv

Column chromatography is a preparative technique used to purify compounds on a larger scale. researchgate.net It operates on the same principle as TLC, where a stationary phase (often silica (B1680970) gel) is packed into a column, and a mobile phase (eluent) is used to move the mixture through the column. researchgate.net By carefully selecting the eluent system, this compound can be effectively separated from impurities.

Theoretical and Computational Studies of 1r,2s 2 Aminocyclohexanol

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ustc.edu.cn In the context of drug discovery and design, MD simulations are crucial for understanding how a ligand, such as a derivative of (1R,2S)-2-aminocyclohexanol, might interact with a biological target like a protein. These simulations can:

Predict the binding affinity of a ligand to a protein's active site.

Elucidate the conformational changes that occur in both the protein and the ligand upon binding.

Identify key amino acid residues involved in the interaction.

A search for MD simulation studies where this compound or its derivatives act as a ligand for a protein did not yield any specific results. Such studies would be highly relevant for understanding its potential biological activity.

Conformational Analysis and Intramolecular Hydrogen Bonding

The three-dimensional shape (conformation) of a molecule is critical to its reactivity and function. This compound has a flexible cyclohexane (B81311) ring and two functional groups, an amino group (-NH2) and a hydroxyl group (-OH), which can engage in intramolecular hydrogen bonding. Computational methods are essential for:

Conformational Analysis: Identifying the most stable low-energy conformations of the molecule. The orientation of the amino and hydroxyl groups (axial or equatorial) significantly impacts the molecule's properties.

Intramolecular Hydrogen Bonding: Determining the presence and strength of hydrogen bonds between the amino and hydroxyl groups. This interaction can lock the molecule into a specific conformation, which is crucial for its role as a chiral ligand.

While conformational analysis and studies of intramolecular hydrogen bonding are common for amino alcohols, specific computational data, such as relative energies of conformers, dihedral angles, or hydrogen bond distances for this compound, are not documented in the available research. Studies on analogous systems, like linear amino alcohols, show that the strength of intramolecular hydrogen bonding is highly dependent on the molecular structure, but these findings cannot be directly extrapolated to the cyclic system of this compound without specific calculations. ustc.edu.cn

Derivatives, Analogues, and Future Research Directions

Synthesis and Application of Functional Group Analogs of (1R,2S)-2-Aminocyclohexanol

Functional group analogs of this compound are compounds where the hydroxyl or amino group, or the core structure, has been altered to achieve different chemical properties and biological activities.

The oxidation of the hydroxyl group in this compound provides access to the corresponding chiral aminoketone, a valuable synthetic intermediate. One common method to achieve this transformation is through oxidation reactions. For instance, the Dess-Martin periodinane oxidation has been effectively used to convert related aminocycloalkanols to their ketone derivatives. This method was employed in the synthesis of cyclopentanone intermediates en route to potent norepinephrine reuptake inhibitors nih.gov. The resulting (1R,2S)-2-aminocyclohexanone scaffold, with its defined stereochemistry, serves as a crucial precursor for creating N-substituted derivatives with potential applications in medicinal chemistry, particularly in the development of neurologically active agents nih.gov.

The general synthetic approach from the amino alcohol to the aminoketone is outlined below:

Starting Material: this compound

Reaction: Oxidation

Reagent: Dess-Martin Periodinane

Product: (1R,2S)-2-Aminocyclohexanone

These ketone derivatives are key for further structural modifications, especially at the nitrogen atom, to explore structure-activity relationships in drug design nih.gov.

Analogues of this compound can also be designed by modifying the cyclohexane (B81311) core itself. One such class includes 1-(2-aminoethyl)cyclohexanol analogues. Research in this area has led to the synthesis of compounds with potential therapeutic applications. For example, a series of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol analogues has been synthesized and evaluated for their antimicrobial properties researchgate.net.

The synthesis of these analogues involves a multi-step process starting from 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol. This precursor is treated with chloroacetyl chloride, followed by amination with hydrazine hydrate. The resulting intermediate is then condensed with various aromatic aldehydes to produce a series of acetamide derivatives. These derivatives can be further cyclized to yield azetidinones researchgate.net. Several of these synthesized compounds exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli researchgate.net.

Table 1: Synthesis and Antibacterial Application of a 1-(2-Aminoethyl)cyclohexanol Analogue

| Step | Reactants | Key Reagents | Product | Application |

|---|---|---|---|---|

| 1 | 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol | Chloroacetyl chloride | 2-chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide | Intermediate |

| 2 | Product from Step 1 | Hydrazine hydrate | 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide | Intermediate |

| 3 | Product from Step 2 | Aromatic aldehydes | 2-(2-benzylidenehydrazinyl)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamides | Tested for antibacterial activity |

Exploration of Diverse Substituted Derivatives in Catalysis and Medicinal Chemistry

The chiral scaffold of this compound is extensively used to create a diverse range of substituted derivatives that serve as ligands in asymmetric catalysis and as key structural motifs in medicinal chemistry.

In catalysis, optically active aminocyclohexanols and their derivatives are effective ligands for a variety of metal-catalyzed asymmetric reactions. After obtaining the enantiomerically pure aminocyclohexanol, derivatization can be performed to generate a library of ligands. These ligands have been successfully applied in asymmetric phenyl transfer reactions to aldehydes and in the transfer hydrogenation of aryl ketones, achieving high levels of enantioselectivity with products of up to 96% enantiomeric excess (ee) nih.gov. The ability to readily modify the amino and hydroxyl groups allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

In the realm of medicinal chemistry, N-substituted derivatives have shown significant biological activity. For instance, N,2-substituted cycloalkylamines based on the aminocyclohexanol framework have been investigated as norepinephrine reuptake inhibitors (NRIs) nih.gov. Stereochemistry plays a crucial role in their inhibitory activity, with different isomers exhibiting varying potencies. The cis-aminocyclohexanol orientation, as found in this compound derivatives, is one of the configurations explored in these structure-activity relationship studies nih.gov.

Table 2: Applications of Substituted this compound Derivatives

| Field | Application | Type of Derivative | Key Finding |

|---|---|---|---|

| Asymmetric Catalysis | Phenyl transfer to benzaldehydes | Ligands derived from enantiopure 2-aminocyclohexanol (B3021766) | Products with up to 96% ee achieved nih.gov. |

| Asymmetric Catalysis | Transfer hydrogenation of aryl ketones | Ligands derived from enantiopure 2-aminocyclohexanol | High enantioselectivity demonstrated nih.gov. |

Integration of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. While the trans-isomer of 2-aminocyclohexanol has been notably explored as a pH-triggered conformational switch, the integration of the cis-isomer, this compound, in this field represents a promising area for future research.

The fundamental principle behind the utility of aminocyclohexanols in supramolecular chemistry lies in the conformational changes induced by environmental triggers, such as pH. The protonation of the amino group can alter intramolecular hydrogen bonding, leading to a shift in the conformational equilibrium of the cyclohexane ring. This conformational flip can, in turn, change the orientation of other substituents on the ring, effectively acting as a molecular switch.

For this compound, the cis arrangement of the amino and hydroxyl groups allows for strong intramolecular hydrogen bonding, which stabilizes certain conformations . The modulation of this hydrogen bond through external stimuli could be harnessed to control the self-assembly of larger molecular architectures. This could lead to the development of novel chiral sensors, responsive materials, and systems for controlled release, representing a significant avenue for future exploration.

Novel Synthetic Pathways and Biocatalytic Approaches for this compound and its Derivatives

The demand for enantiomerically pure this compound and its derivatives has driven the development of novel and more efficient synthetic methodologies, with a particular emphasis on biocatalytic and chemoenzymatic routes. These approaches offer advantages in terms of selectivity, mild reaction conditions, and sustainability.

One powerful strategy is the deracemization of racemic β-amino alcohols. This can be achieved through a cascade reaction involving two enzymes. For example, a cyclohexylamine oxidase can be used for the (R)-selective deamination of a racemic amino alcohol, followed by a transaminase-catalyzed enantioselective amination of the resulting ketone intermediate to yield the enantiopure (S)-amino alcohol researchgate.net. Such biocatalytic cascades can achieve excellent conversions and enantiomeric excesses (>99%) researchgate.net.

Chemoenzymatic methods combine chemical synthesis with enzymatic reactions to produce optically active compounds. A common approach for producing enantiopure aminocyclohexanols is the enzymatic kinetic resolution of a racemic precursor researchgate.netresearchgate.net. Lipases are frequently used enzymes for this purpose. For instance, a racemic mixture of a protected aminocyclohexanol can be subjected to lipase-catalyzed acylation or hydrolysis. The enzyme selectively acts on one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity researchgate.netresearchgate.net.

Table 3: Modern Synthetic Approaches for Enantiopure Aminocyclohexanols

| Approach | Method | Key Catalyst(s) | Advantage |

|---|---|---|---|

| Biocatalysis | Deracemization Cascade | Cyclohexylamine Oxidase & Transaminase | High conversion and >99% ee for the target enantiomer researchgate.net. |

| Chemoenzymatic | Enzymatic Kinetic Resolution | Lipases (e.g., from Pseudomonas cepacia) | Separation of both enantiomers with high optical purity researchgate.net. |

These advanced synthetic strategies are crucial for providing access to the enantiomerically pure building blocks needed for the applications discussed in the preceding sections.

Conclusion and Future Perspectives

Summary of Current Research Landscape for (1R,2S)-2-Aminocyclohexanol

The research landscape for this compound is primarily dominated by its application as a chiral auxiliary and ligand in asymmetric synthesis, and as a key structural motif in medicinal chemistry.

As a chiral building block, its rigid cyclohexane (B81311) framework and defined stereochemistry at the C1 and C2 positions allow for a high degree of stereocontrol in the synthesis of complex organic molecules. nih.gov This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its three-dimensional structure. nih.gov

In the realm of medicinal chemistry, derivatives of 2-aminocyclohexanol (B3021766) have been instrumental in the development of enzyme inhibitors. A notable example is the synthesis of inhibitors for spleen tyrosine kinase (Syk), an enzyme that plays a crucial role in the immune response signaling pathway. The aminocyclohexanol scaffold provides a robust platform for designing targeted therapeutic agents.